Stereochemical Outcomes: (3S) vs. Racemic
Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate (CAS 1251071-16-5) possesses a defined (3S)-stereocenter with optical purity preserved throughout sulfonylation reactions, whereas the racemic analog benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (CAS 1035173-74-0) contains equimolar (3S) and (3R) enantiomers [1]. The target compound yields single-enantiomer sulfonamide products upon reaction with chiral amines, whereas racemic starting material produces diastereomeric mixtures with undefined stereochemical composition [2].
| Evidence Dimension | Stereochemical identity at pyrrolidine C3 position |
|---|---|
| Target Compound Data | Single enantiomer: (3S)-configuration (InChIKey: KGTKAEIBOSEJKH-NSHDSACASA-N) [1] |
| Comparator Or Baseline | Racemate: benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (CAS 1035173-74-0; InChIKey: KGTKAEIBOSEJKH-UHFFFAOYSA-N) |
| Quantified Difference | Target provides defined (3S)-stereochemistry; racemate yields 1:1 mixture of (3S) and (3R) enantiomers, resulting in diastereomeric mixtures upon reaction with chiral nucleophiles |
| Conditions | Structural characterization by InChIKey stereochemical descriptors; applicable to all subsequent sulfonylation reactions |
Why This Matters
Procurement of the enantiopure (3S)-compound eliminates downstream separation costs and stereochemical uncertainty in asymmetric synthesis campaigns.
- [1] ChemBase. benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate. ChemBase ID: 273993; InChIKey: KGTKAEIBOSEJKH-NSHDSACASA-N. View Source
- [2] American Elements. (R)-1-Cbz-pyrrolidine-3-sulfonyl Chloride (CAS: 1134112-00-7). InChIKey: KGTKAEIBOSEJKH-LLVKDONJSA-N. View Source
